molecular formula C14H11BrClNO3 B4752104 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide

2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide

Cat. No.: B4752104
M. Wt: 356.60 g/mol
InChI Key: PKVLNNTWTZMJDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromophenoxy group and a chlorohydroxyphenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide typically involves the following steps:

    Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst such as iron(III) bromide.

    Synthesis of 4-bromophenoxyacetic acid: 4-bromophenol is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 4-bromophenoxyacetic acid.

    Formation of 5-chloro-2-hydroxyaniline: This can be synthesized by chlorination of 2-hydroxyaniline using chlorine gas.

    Coupling Reaction: The final step involves the coupling of 4-bromophenoxyacetic acid with 5-chloro-2-hydroxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction Reactions: The amide group can be reduced to form an amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products

    Substitution: Products with different functional groups replacing the bromine or chlorine atoms.

    Oxidation: Products such as ketones or aldehydes.

    Reduction: Products such as amines.

Scientific Research Applications

2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a starting material for the synthesis of potential pharmaceutical compounds.

    Materials Science: It can be used in the development of new materials with specific properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used in studies to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on its application, but it generally involves binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(5-bromo-2-hydroxyphenyl)acetamide
  • 2-(4-fluorophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide
  • 2-(4-bromophenoxy)-N-(5-methyl-2-hydroxyphenyl)acetamide

Uniqueness

2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide is unique due to the specific combination of bromine and chlorine atoms in its structure. This combination can result in distinct chemical and biological properties compared to similar compounds. For example, the presence of both bromine and chlorine atoms can influence the compound’s reactivity, solubility, and potential interactions with biological targets.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO3/c15-9-1-4-11(5-2-9)20-8-14(19)17-12-7-10(16)3-6-13(12)18/h1-7,18H,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVLNNTWTZMJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=C(C=CC(=C2)Cl)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.